molecular formula C7H9BrN2 B1467577 4-(bromomethyl)-5-cyclopropyl-1H-pyrazole CAS No. 2090032-92-9

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole

Cat. No.: B1467577
CAS No.: 2090032-92-9
M. Wt: 201.06 g/mol
InChI Key: VUKYNMLLSUOFPW-UHFFFAOYSA-N
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Description

The compound “4-(bromomethyl)-5-cyclopropyl-1H-pyrazole” is likely to be a derivative of pyrazole, which is a basic aromatic ring. Pyrazoles are a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms. The bromomethyl and cyclopropyl groups attached to the pyrazole ring could potentially alter its properties and reactivity .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring with a bromomethyl group attached at the 4-position and a cyclopropyl group at the 5-position .


Chemical Reactions Analysis

The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The pyrazole ring, being aromatic, can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the nature of the pyrazole ring and the attached groups. For instance, the bromomethyl group is polar, which could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Palladium-Catalyzed Arylations and Formation of Tricyclic Compounds Pyrazole derivatives, notably those bearing a cyclopropyl group, are effectively employed in palladium-catalyzed direct arylation processes. This method, using a PdCl(C3H5)(dppb) catalyst, achieves regioselective C4-arylation of pyrazoles without disrupting the cyclopropyl unit. These reactions tolerate a wide range of functional groups on the aryl bromide, leading to tricyclic compounds through intramolecular arylations (Sidhom, Soulé, Doucet, & Allouche, 2018).

Synthesis and Biological Applications Various pyrazole derivatives, including those with bromomethyl and cyclopropyl groups, demonstrate significant biological activities. For instance, specific pyrazole derivatives exhibit notable cytotoxic effects against cancer cells such as breast cancer and leukemia cells, triggering apoptosis. The structural uniqueness of these compounds, along with their biological activities, makes them attractive for developing potential therapeutic agents (Ananda et al., 2017).

Synthesis of Pyrazole Derivatives and Anticancer Activities The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been explored, showing potential as agents against A549 lung cancer cells. These derivatives exhibit dosage- and time-dependent inhibitory effects on cancer cell growth. The research suggests that specific derivatives could be further developed as anticancer drugs, pointing to their relevance in medical research (Zhang et al., 2008).

Advances in Synthesis and Applications of Bis(Pyrazolyl)Methanes Pyrazole and its derivatives, including bis(pyrazolyl)methanes, are prominent in medicinal and biological applications due to their wide range of biological activities. The synthesis methods and applications of these compounds have been explored extensively, reflecting their importance in pharmaceutical and medicinal chemistry (Sadeghpour & Olyaei, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a pharmaceutical, the mechanism would depend on the biological target .

Safety and Hazards

As with any brominated compound, “4-(bromomethyl)-5-cyclopropyl-1H-pyrazole” should be handled with care. Brominated compounds can be hazardous and cause irritation to the skin, eyes, and respiratory tract .

Properties

IUPAC Name

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKYNMLLSUOFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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